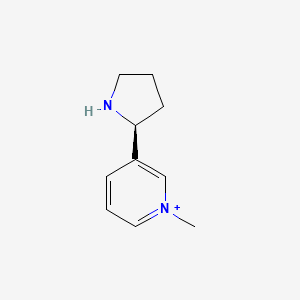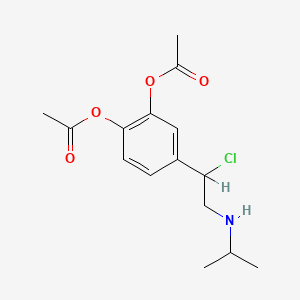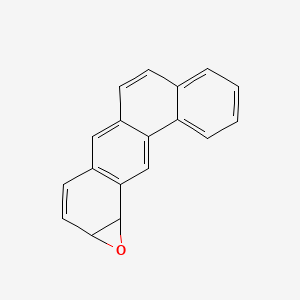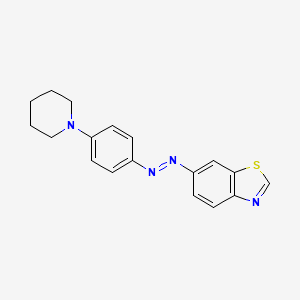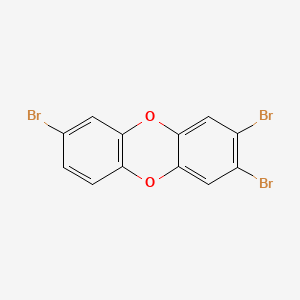
2,3,7-Tribromodibenzo-p-dioxin
Overview
Description
2,3,7-Tribromodibenzo-p-dioxin is a halogenated aromatic compound belonging to the family of dibenzo-p-dioxins. These compounds are known for their environmental persistence and potential toxicity. The structure of this compound consists of two benzene rings connected by two oxygen atoms, with three bromine atoms attached at the 2, 3, and 7 positions on the benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7-Tribromodibenzo-p-dioxin typically involves the bromination of dibenzo-p-dioxin. This can be achieved through the reaction of dibenzo-p-dioxin with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored closely to prevent over-bromination and formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
2,3,7-Tribromodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated quinones.
Reduction: Reduction reactions can lead to the removal of bromine atoms, forming less brominated derivatives.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include brominated quinones, less brominated dibenzo-p-dioxins, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
2,3,7-Tribromodibenzo-p-dioxin has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of halogenated dioxins in various chemical reactions.
Biology: Research on its biological effects helps in understanding the toxicity and environmental impact of brominated dioxins.
Medicine: Studies on its interaction with biological systems contribute to the development of therapeutic strategies for dioxin-related health issues.
Industry: It is used in the development of materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 2,3,7-Tribromodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This can result in toxic effects, including disruption of endocrine function and induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin: Known for its high toxicity and environmental persistence.
1,3,7-Tribromodibenzo-p-dioxin: Another brominated dioxin with similar structural features but different bromine positions.
Polychlorinated dibenzo-p-dioxins (PCDDs): A group of compounds with varying degrees of chlorination.
Uniqueness
2,3,7-Tribromodibenzo-p-dioxin is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Its study provides insights into the behavior of brominated dioxins, which are less studied compared to their chlorinated counterparts.
Properties
IUPAC Name |
2,3,7-tribromodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br3O2/c13-6-1-2-9-10(3-6)17-12-5-8(15)7(14)4-11(12)16-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNRLLTUMJGOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=CC(=C(C=C3O2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904160 | |
| Record name | 2,3,7-tribromodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51974-40-4 | |
| Record name | 2,3,7-Tribromobenzo-4-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051974404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,7-tribromodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3,7-Tribromodibenzo-p-dioxin impact the immune system?
A1: Research suggests that this compound does not significantly suppress the immune response. In a study comparing various polybrominated and polychlorinated dibenzo-p-dioxins and dibenzofurans, this compound did not inhibit the immunoglobulin M (IgM) antibody response, unlike other tested compounds []. This suggests a lower potential for immunosuppression compared to some of its structural analogs.
Q2: Is there a difference in potency between brominated and chlorinated dibenzo-p-dioxins and dibenzofurans?
A2: Yes, research indicates that brominated analogs tend to be more potent than their chlorinated counterparts []. For instance, 2,3,7,8-tetrabromodibenzofuran (TBDF) exhibited greater potency in suppressing the IgM antibody response and altering gene expression compared to its chlorinated analog, 2,3,7,8-tetrachlorodibenzofuran (TCDF) []. This difference in potency highlights the importance of considering both brominated and chlorinated compounds in risk assessment and toxicological studies.
Q3: Are there efficient methods for synthesizing this compound for research purposes?
A3: Yes, rapid synthesis methods using UV irradiation have been developed. One method involves irradiating commercially available 13C12-2,3,7,8-tetrabromodibenzo-p-dioxin in n-alkanes, leading to the formation of lower brominated dibenzo-p-dioxins, including this compound []. This method offers a relatively quick and efficient way to obtain the compound for research purposes while minimizing handling of toxic substances.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


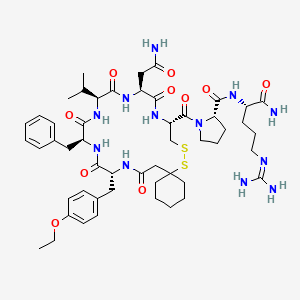
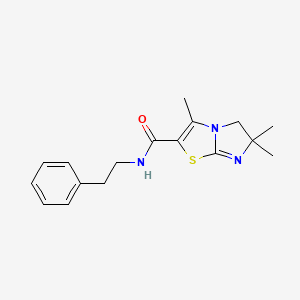
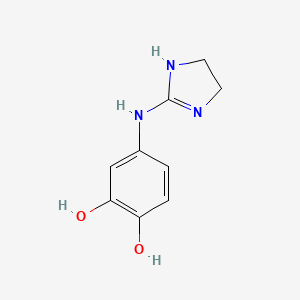
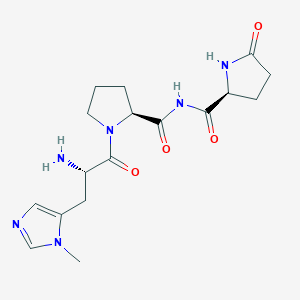
![azane;[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] hydrogen sulfate](/img/structure/B1199799.png)
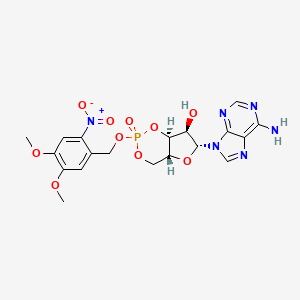
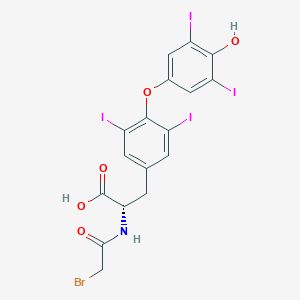
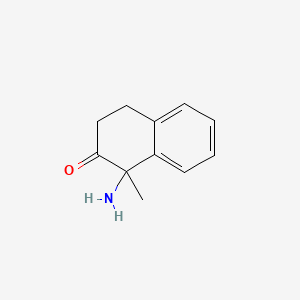
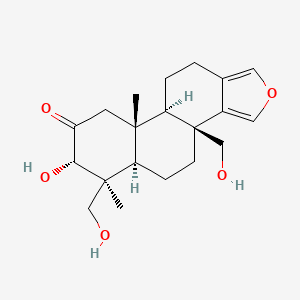
![3,5-Dihydro-5-phenyl-4H-imidazo[4,5-c][1,8]naphthyridin-4-one](/img/structure/B1199806.png)
